molecular formula C12H7BrO B8619797 6-bromoacenaphthylen-1(2H)-one

6-bromoacenaphthylen-1(2H)-one

Cat. No.: B8619797
M. Wt: 247.09 g/mol
InChI Key: HFUWXIPPBJXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthenone, a polycyclic aromatic hydrocarbon comprising two fused benzene rings with a ketone group at position 1. Acenaphthenone derivatives are widely used in organic synthesis, materials science, and pharmaceutical research due to their rigid aromatic framework and functional versatility.

Properties

Molecular Formula

C12H7BrO

Molecular Weight

247.09 g/mol

IUPAC Name

6-bromo-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H7BrO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5H,6H2

InChI Key

HFUWXIPPBJXMFN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthenone. One common method is the bromination of acenaphthenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-bromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-bromoacenaphthylen-1(2H)-one is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 6-bromoacenaphthylen-1(2H)-one and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features
Compound Core Structure Functional Groups Substituents Key Properties
6-Bromoacenaphthylen-1(2H)-one Fused benzene rings Ketone (C=O) at position 1 Bromine at position 6 High aromaticity, electron-withdrawing Br
Isoquinolin-1(2H)-one Benzene fused to pyridone Ketone (C=O) at position 1 Variable substituents Planar structure, bioactive
Dihydroisobenzoquinoline-3(2H)-one Partially saturated isoquinoline Ketone (C=O) at position 3 Variable substituents Reduced aromaticity, flexible

Key Observations :

  • Aromaticity: this compound retains full aromaticity, whereas dihydroisobenzoquinoline-3(2H)-one has reduced aromaticity due to partial saturation .
  • In contrast, the pyridone ring in isoquinolin-1(2H)-one exhibits both electron-withdrawing (C=O) and electron-donating (N) characteristics .

Key Observations :

  • Catalyst Dependency: The synthesis of isoquinolin-1(2H)-one and dihydroisobenzoquinoline-3(2H)-one avoids transition metals, relying on t-BuOK for base-mediated cyclization . This contrasts with the hypothetical bromination route for this compound, which may require Lewis acids (e.g., FeBr₃).
  • Solvent Effects: Dihydroisobenzoquinoline-3(2H)-one formation is solvent-dependent (THF vs. toluene), highlighting the role of polarity in reaction pathways—a factor less relevant in direct bromination reactions .

Key Observations :

  • Synthetic Utility: Both isoquinolin-1(2H)-one and dihydroisobenzoquinoline-3(2H)-one serve as intermediates in natural product synthesis, demonstrating broader utility compared to acenaphthenone derivatives .

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